4-(isopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide
Description
Properties
IUPAC Name |
4-propan-2-ylsulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11(2)24(21,22)13-9-7-12(8-10-13)16(20)18-17-14-5-3-4-6-15(14)19-23-17/h7-11H,3-6H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPXODTZVUUPAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(isopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide is a synthetic organic molecule with potential pharmacological applications. Its unique structural features suggest a range of biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- An isopropylsulfonyl group,
- A tetrahydrobenzo[c]isoxazole moiety,
- A benzamide structure.
These components contribute to its biological activity by influencing interactions with various biological targets.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In silico studies have shown a strong affinity for 5-lipoxygenase (5-LOX) , an enzyme involved in the inflammatory response. The compound's selective inhibition of 5-LOX suggests potential as a therapeutic agent for conditions characterized by excessive inflammation, such as asthma and arthritis.
Molecular docking simulations reveal that the compound interacts favorably with specific amino acid residues in the active site of 5-LOX. Key interactions include hydrogen bonds with residues such as PHE177 and GLN413. These interactions are crucial for understanding the mechanism of action and guiding further drug design efforts.
Comparison with Other Compounds
To contextualize its activity, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene | Contains an amino group instead of sulfonamide | Potential for different biological activity |
| 4-Chloro-N-(3-cyano-4,5-dihydrobenzo[b]thiophen-2-yl)benzamide | Chlorine substitution in place of methyl group | May exhibit different reactivity patterns |
| Benzothieno[2,3-d]pyrimidine derivatives | Fused ring system with varied substituents | Different pharmacological profiles |
This table highlights the versatility of the tetrahydrobenzo framework while underscoring the unique properties imparted by specific functional groups in the target compound.
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that administration of this compound resulted in significant reductions in inflammatory markers compared to control groups. This supports its potential use in treating inflammatory diseases.
- Clinical Implications : Given its selective inhibition profile towards 5-LOX rather than cyclooxygenase (COX) enzymes like COX-2 (to which it shows weak binding), this compound may offer therapeutic advantages over traditional NSAIDs by minimizing gastrointestinal side effects associated with COX inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Heterocyclic Variations
Key Insights :
- Substituent bulk : The isopropylsulfonyl group in the target compound is bulkier and more electron-withdrawing than esters (I-6473) or ethers (), which may influence pharmacokinetics (e.g., metabolic stability) .
Physicochemical Properties
Key Insights :
Key Insights :
- The target’s sulfonyl group may require stringent anhydrous conditions, contrasting with ester/ether analogues synthesized under milder basic conditions .
Q & A
Q. What synthetic strategies are employed for constructing the 4,5,6,7-tetrahydrobenzo[c]isoxazole core in this compound?
Methodological Answer: The 4,5,6,7-tetrahydrobenzo[c]isoxazole moiety is synthesized via cyclocondensation reactions. For example, catalytic methods using amine-functionalized cellulose under reflux conditions (e.g., ethanol or toluene) are reported for similar isoxazole derivatives . Key steps include:
- Cyclization : Reacting substituted cyclohexenones with hydroxylamine derivatives to form the isoxazole ring.
- Purification : Crystallization from solvents like ethanol or benzene to isolate intermediates .
- Characterization : IR and NMR spectroscopy confirm the core structure, with diagnostic peaks at 1606 cm⁻¹ (C=O) and δ 7.36–7.72 ppm (aromatic protons) in ¹H-NMR .
Q. How is the compound structurally characterized to confirm regiochemistry and purity?
Methodological Answer: A multi-spectral approach is critical:
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl at ~1350 cm⁻¹, amide C=O at ~1660–1680 cm⁻¹) .
- NMR Analysis : ¹H/¹³C-NMR resolves regiochemistry; for example, the isopropylsulfonyl group shows split signals for CH(CH₃)₂ at δ 1.2–1.4 ppm (¹H) and ~22 ppm (¹³C) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- Elemental Analysis : Validates purity (>95% C, H, N content) .
Q. What initial biological screening assays are recommended for evaluating its therapeutic potential?
Methodological Answer: Given structural similarity to BTK inhibitors (e.g., CGI-1746), prioritize:
- Kinase Inhibition Assays : Use fluorescence-based or ADP-Glo™ assays to measure IC₅₀ against BTK and related kinases (e.g., ITK, JAK3) .
- Cellular Viability Tests : Screen in B-cell lymphoma lines (e.g., Ramos, JeKo-1) via MTT or Alamar Blue .
- Selectivity Profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize BTK inhibitory activity?
Methodological Answer: Systematic modifications guided by computational and experimental
- Scaffold Modulation : Replace the isopropylsulfonyl group with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions in the BTK active site .
- Bioisosteric Replacement : Substitute the benzamide with pyrazolopyrimidine (as in ibrutinib) to improve metabolic stability .
- In Silico Docking : Use Schrödinger’s Glide to model binding poses and predict affinity changes (e.g., MM/GBSA scoring) .
- Data Validation : Compare IC₅₀ shifts in mutant BTK (C481S) vs. wild-type to assess resistance profiles .
Q. What experimental designs resolve contradictions in reported biological activity across studies?
Methodological Answer: Contradictions may arise from assay variability or off-target effects. Mitigate via:
- Standardized Protocols : Use consistent cell lines (e.g., same passage number) and assay conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Assays : Confirm BTK inhibition via Western blot (phospho-BTK Y223) and functional readouts (e.g., calcium flux in B-cells) .
- Counter-Screening : Test against kinases with structural homology (e.g., EGFR, HER2) to rule out promiscuity .
- Meta-Analysis : Compare datasets using tools like Prism to identify outliers or batch effects .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
Methodological Answer: Leverage in silico tools to balance potency and BBB permeability:
- QSAR Models : Train models on logBB values of known CNS drugs to predict BBB penetration .
- Molecular Dynamics (MD) : Simulate interactions with P-glycoprotein (P-gp) to reduce efflux (e.g., minimize hydrogen bond donors) .
- Property Optimization : Aim for cLogP 2–3, polar surface area <90 Ų, and molecular weight <450 Da .
- In Vivo Validation : Use rodent models to measure brain-to-plasma ratios after oral dosing .
Q. What strategies mitigate metabolic instability observed in preclinical studies?
Methodological Answer: Address metabolic hotspots (e.g., sulfonyl or amide hydrolysis):
- Isotopic Labeling : Use ¹⁴C-labeled compound to track metabolites via LC-MS .
- Prodrug Approaches : Mask the amide as an ester (e.g., ethyl ester) to enhance oral bioavailability .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .
- Metabolite Identification : Use human liver microsomes to identify unstable sites and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
